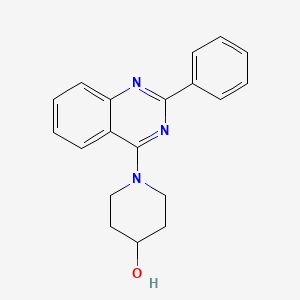
4-Hydroxypiperidinyl-2-phenylquinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxypiperidinyl-2-phenylquinazoline is a useful research compound. Its molecular formula is C19H19N3O and its molecular weight is 305.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Neuropharmacological Applications
4-Hydroxypiperidinyl-2-phenylquinazoline derivatives have been studied for their potential effects on the central nervous system.
Anticonvulsant Activity:
Research indicates that certain derivatives of quinazoline exhibit anticonvulsant properties. In animal models, compounds derived from this compound demonstrated efficacy in antagonizing convulsions induced by pentetrazol. The administration of these compounds at specific dosages resulted in a notable reduction in mortality rates among treated subjects compared to controls .
Cognitive Enhancement:
The compound's structure suggests potential interactions with neurotransmitter systems, particularly acetylcholine pathways. Some studies have investigated its role as an acetylcholinesterase inhibitor, which could contribute to cognitive enhancement and therapeutic strategies for diseases like Alzheimer's .
Anticancer Properties
This compound has shown promise in cancer research, particularly concerning its anti-tumor activity.
Inhibition of Tumor Growth:
Several studies have synthesized quinazoline derivatives that exhibit significant growth inhibitory effects against various cancer cell lines. For instance, compounds related to this compound have been tested for their ability to inhibit tubulin polymerization, a critical process in cancer cell division .
Mechanisms of Action:
The anticancer activity is often linked to the compound's ability to interfere with specific signaling pathways involved in cell proliferation and survival. Research has identified that certain derivatives can act as inhibitors of MAO-A and MAO-B isoforms, which are implicated in neurodegenerative disorders and cancer .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound and its derivatives involves various chemical processes that enhance their biological activities.
Synthetic Pathways:
The synthesis typically involves the reaction of substituted quinazolines with piperidine derivatives under controlled conditions. For example, methods utilizing phosphorus oxychloride have been employed to achieve the desired structural modifications necessary for enhancing pharmacological properties .
Structure-Activity Relationships:
Understanding the SAR is crucial for optimizing the therapeutic effects of these compounds. Variations in substituents on the quinazoline ring can significantly influence their biological activity, including potency and selectivity towards specific targets within the CNS or tumor cells .
Case Study 1: Anticonvulsant Efficacy
In a controlled study involving mice, a derivative of this compound was administered at a dosage of 200 mg/kg. The results indicated a marked decrease in convulsion severity compared to untreated groups, suggesting a strong anticonvulsant effect .
Case Study 2: Antitumor Activity
A series of experiments evaluated the anti-tumor properties of synthesized quinazoline derivatives against human myelogenous leukemia (K562) cells. Among the tested compounds, several exhibited significant cytotoxicity, with one derivative showing over 70% inhibition at low micromolar concentrations .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Observed Effect |
|---|---|---|
| Neuropharmacology | Anticonvulsant activity | Reduced mortality in pentetrazol models |
| Cognitive enhancement | Acetylcholinesterase inhibition | Potential therapeutic effects for Alzheimer's |
| Oncology | Antitumor activity | Significant growth inhibition against cancer cell lines |
| Synthesis | Chemical modification for enhanced activity | Improved potency through structural variations |
特性
分子式 |
C19H19N3O |
|---|---|
分子量 |
305.4 g/mol |
IUPAC名 |
1-(2-phenylquinazolin-4-yl)piperidin-4-ol |
InChI |
InChI=1S/C19H19N3O/c23-15-10-12-22(13-11-15)19-16-8-4-5-9-17(16)20-18(21-19)14-6-2-1-3-7-14/h1-9,15,23H,10-13H2 |
InChIキー |
YMHSZEORZIKIDQ-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1O)C2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














